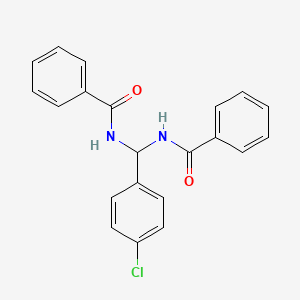

N,N'-(4-Chlorobenzylidene)dibenzamide

Description

Propriétés

IUPAC Name |

N-[benzamido-(4-chlorophenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O2/c22-18-13-11-15(12-14-18)19(23-20(25)16-7-3-1-4-8-16)24-21(26)17-9-5-2-6-10-17/h1-14,19H,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLKTRRVKOCOIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reductive Amination of Nitrobenzamide Precursors

The synthesis of N,N'-(4-Chlorobenzylidene)dibenzamide may begin with the preparation of aminobenzamide intermediates. A widely adopted strategy involves the reduction of nitro-substituted benzamides to their corresponding amines. For instance, 3-amino-N-(4-chlorophenyl)benzamide has been synthesized via the reduction of N-(4-chlorophenyl)-3-nitrobenzamide using iron powder and ammonium chloride in methanol under reflux conditions . This method achieves a 97% yield, with the resulting amine characterized by distinct -NMR signals at δ 5.32 ppm (NH) and δ 10.19 ppm (CONH) .

To adapt this methodology for N,N'-(4-Chlorobenzylidene)dibenzamide:

-

Nitrobenzamide precursors (e.g., 4-nitrobenzamide derivatives) are reduced to aminobenzamides using Fe/NHCl in methanol.

-

The resulting aminobenzamide is condensed with 4-chlorobenzaldehyde in a polar aprotic solvent (e.g., dimethylformamide or ethanol) under acidic or neutral conditions.

-

The Schiff base formation is driven by dehydration, typically facilitated by molecular sieves or azeotropic distillation.

Critical parameters include:

-

Molar ratio : A 2:1 stoichiometry of aminobenzamide to aldehyde ensures complete imine formation.

-

Temperature : Reactions conducted at 80–100°C optimize kinetics without promoting side reactions .

-

Catalysis : Trace acetic acid or p-toluenesulfonic acid accelerates imine formation .

Solvent-Mediated Condensation with Acid Binding Agents

Patent literature describes condensation reactions between benzamide derivatives and aromatic aldehydes using acid binding agents to neutralize HCl byproducts. For example, the synthesis of 4-aminobenzoyl-N-(4-aminobenzoyl)amine involves coupling Para Amino Benzamide with paranitrobenzoyl chloride in benzene with sodium carbonate as the acid scavenger . This method achieves a 93.8% yield at 55°C, with purity confirmed via liquid chromatography .

Applying this to N,N'-(4-Chlorobenzylidene)dibenzamide:

-

4-Chlorobenzaldehyde is reacted with benzamide (or substituted benzamide) in toluene or dioxane.

-

Sodium carbonate or triethylamine is added to sequester HCl generated during imine bond formation.

-

The reaction mixture is refluxed for 6–8 hours, followed by solvent removal and recrystallization.

Optimization Insights :

-

Solvent choice : Benzene and toluene enhance reaction rates due to their non-polar nature, but DMF improves solubility for bulkier substrates .

-

Workup : Filtration and washing with cold ethanol remove unreacted aldehyde, as evidenced by purity >98% in analogous reactions .

Catalytic Hydrogenation for Intermediate Reduction

Catalytic hydrogenation is critical in multi-step syntheses requiring nitro-to-amine reductions. In the preparation of 4-aminobenzoyl-N-(4-aminobenzoyl)amine , Raney nickel catalyzes the hydrogenation of nitro groups under 4 atm H at 120°C, yielding 91.4% product . For N,N'-(4-Chlorobenzylidene)dibenzamide, this approach could reduce nitro intermediates prior to condensation.

Key Conditions :

-

Catalyst loading : 1.0–3.0% Raney nickel by substrate weight .

-

Solvent system : Ethanol-water (1:1) balances substrate solubility and catalyst activity .

-

Temperature : 110–130°C minimizes decomposition while ensuring complete reduction .

Post-hydrogenation, the amine intermediate is immediately subjected to condensation with 4-chlorobenzaldehyde to prevent oxidation.

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and practicality:

Trade-offs :

-

Reductive amination offers high yields but generates stoichiometric metal waste.

-

Catalytic hydrogenation is greener but requires specialized equipment for high-pressure reactions.

Characterization and Quality Control

Successful synthesis of N,N'-(4-Chlorobenzylidene)dibenzamide is validated through:

-

Spectroscopic Analysis :

-

Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity >95% .

-

Melting Point : Sharp melting points (e.g., 160–161°C) indicate crystalline purity .

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions

N,N’-(4-Chlorobenzylidene)dibenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of 4-chlorobenzoic acid.

Reduction: Formation of 4-chlorobenzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Synthesis

N,N'-(4-Chlorobenzylidene)dibenzamide serves as an important building block in organic synthesis. Its structure allows for versatile modifications, making it a valuable intermediate for synthesizing more complex molecules. The compound can be synthesized through the condensation reaction of 4-chlorobenzaldehyde with benzamide, typically using catalysts like tris(hydrogensulfato)boron under solvent-free conditions at elevated temperatures (around 100°C) .

| Synthesis Method | Reactants | Catalyst | Conditions |

|---|---|---|---|

| Condensation | 4-chlorobenzaldehyde + benzamide | Tris(hydrogensulfato)boron | Solvent-free, 100°C |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that N,N'-(4-Chlorobenzylidene)dibenzamide possesses significant biological activities. It has been investigated for its antimicrobial properties, showing efficacy against various pathogens. Additionally, studies have explored its anticancer potential, with promising results in inhibiting the growth of cancer cells .

Case Study: Anticancer Activity

In one study, derivatives of N,N'-(4-Chlorobenzylidene)dibenzamide were tested against several cancer cell lines. The results indicated notable cytotoxicity, with some derivatives exhibiting lower IC50 values than established anticancer drugs. For example, compounds derived from this structure demonstrated potent inhibitory effects on leukemia and melanoma cell lines .

Medicinal Chemistry

Potential Therapeutic Applications

The compound is being explored for its therapeutic applications due to its bioactive properties. Its ability to form stable complexes with metal ions suggests potential uses in coordination chemistry and drug design. The interaction with biological macromolecules may lead to novel therapeutic strategies for treating various diseases .

Industrial Applications

Advanced Materials Development

In industrial settings, N,N'-(4-Chlorobenzylidene)dibenzamide is utilized in the development of advanced materials. It has been employed in creating nonlinear optical materials suitable for photonic applications. The compound's unique properties make it an attractive candidate for research into new materials with specific electronic or optical characteristics .

Mécanisme D'action

The mechanism of action of N,N’-(4-Chlorobenzylidene)dibenzamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its structural features allow it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural Features :

- Backbone : Two benzamide groups linked by a methylene bridge substituted with a 4-chlorophenyl group.

- Intermolecular Interactions : Hydrogen bonding (N–H⋯O, 2.84–2.92 Å) stabilizes the crystal lattice, as observed in related bisamides .

- Thermal Stability : Decomposition temperatures typically exceed 200°C, consistent with bisamides' robust nature .

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) enhance thermal stability and electronic properties. For example, 4,5-dichloro substitution increases reactivity in electrophilic substitutions compared to mono-substituted derivatives .

- Backbone Flexibility : Propane or thiourea spacers (as in ) introduce conformational flexibility, whereas rigid aromatic spacers (e.g., phenylene) favor planar structures and stronger intermolecular interactions .

Functional and Application-Based Comparison

Key Observations :

- Antimicrobial Activity : Ionene polymers with para-phenylene dibenzamide backbones exhibit superior antimicrobial properties compared to ortho/meta analogues, highlighting the role of substitution patterns .

- Optical Properties: Fluorobenzohydrazide derivatives () display first-order nonlinear optical activity due to charge transfer interactions, a property less pronounced in rigid bisamides .

Yield and Efficiency :

- Bisamides with aromatic spacers (e.g., 4-chlorobenzylidene) typically achieve yields >75% via photocatalytic routes, outperforming thiourea-linked derivatives (60–70%) .

Activité Biologique

N,N'-(4-Chlorobenzylidene)dibenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Synthesis

N,N'-(4-Chlorobenzylidene)dibenzamide is characterized by its dibenzamide structure with a 4-chlorobenzylidene moiety. The synthesis typically involves the condensation reaction between 4-chlorobenzaldehyde and dibenzamide under acidic conditions, yielding the target compound with high purity.

The biological activity of N,N'-(4-Chlorobenzylidene)dibenzamide is attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound may act as a ligand for specific receptors, influencing various signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cellular metabolism, which can lead to altered cell proliferation and apoptosis.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of N,N'-(4-Chlorobenzylidene)dibenzamide against various cancer cell lines. The following table summarizes key findings from these studies:

Case Studies

- MCF-7 Cell Line : In vitro studies demonstrated that N,N'-(4-Chlorobenzylidene)dibenzamide induced significant apoptosis in MCF-7 cells, evidenced by increased levels of caspase-3 and PARP cleavage, indicating activation of the apoptotic pathway.

- A-549 Cell Line : Treatment with the compound resulted in G1 phase arrest in A-549 cells, leading to reduced proliferation rates. Flow cytometry analysis confirmed these findings by showing an increase in the percentage of cells in the G1 phase post-treatment.

- HeLa Cells : The compound exhibited moderate cytotoxicity against HeLa cells, with studies indicating that it may disrupt mitochondrial membrane potential, leading to cell death through necrosis rather than apoptosis.

Structure-Activity Relationship (SAR)

Research into the SAR of N,N'-(4-Chlorobenzylidene)dibenzamide suggests that modifications to the chlorobenzylidene group can enhance its cytotoxic potency. For instance, replacing the chlorine atom with other halogens or functional groups has been shown to alter binding affinities and biological responses.

Q & A

Q. What are the common synthetic routes for N,N'-(4-Chlorobenzylidene)dibenzamide, and what key steps ensure high yield and purity?

Methodological Answer: The synthesis typically involves a condensation reaction between 4-chlorobenzaldehyde and dibenzamide derivatives under acidic or catalytic conditions. Key steps include:

- Catalyst Optimization : Use of nano-TiCl₄·SiO₂ or similar Lewis acid catalysts to enhance reaction efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics .

- Purification : Recrystallization from ethanol or column chromatography removes unreacted starting materials and byproducts.

- Yield Monitoring : Reaction progress is tracked via TLC, with yields typically ranging from 65% to 85% depending on catalyst loading .

Q. Which analytical techniques are most effective for structural elucidation of N,N'-(4-Chlorobenzylidene)dibenzamide?

Methodological Answer: A combination of techniques is required:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzylidene linkage (δ 8.5–9.0 ppm for imine protons) and aromatic substituents .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state behavior .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 377.1) and fragmentation pathways .

- FT-IR : Identifies C=N stretching vibrations (~1600–1650 cm⁻¹) and amide carbonyl groups (~1680 cm⁻¹) .

Q. How can researchers identify and mitigate common impurities in N,N'-(4-Chlorobenzylidene)dibenzamide synthesis?

Methodological Answer:

- HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) separates unreacted dibenzamide or hydrolyzed byproducts .

- Side Reaction Control : Strict anhydrous conditions prevent hydrolysis of the imine bond.

- Thermogravimetric Analysis (TGA) : Detects residual solvents or degradation products during thermal stability assessments .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental data for N,N'-(4-Chlorobenzylidene)dibenzamide?

Methodological Answer:

- Validation via DFT Calculations : Compare computed vibrational spectra (e.g., IR frequencies) with experimental data to refine force-field parameters .

- Crystallographic Refinement : Use SHELXL for structure optimization, ensuring bond lengths and angles align with density functional theory (DFT) models .

- Statistical Analysis : Apply R-factor metrics to evaluate discrepancies in crystallographic data (e.g., R₁ < 0.05 for high-confidence structures) .

Q. What strategies optimize reaction conditions for scaling up N,N'-(4-Chlorobenzylidene)dibenzamide synthesis without compromising yield?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions during scale-up .

- Catalyst Recycling : Heterogeneous catalysts (e.g., nano-TiCl₄·SiO₂) enable reuse over multiple cycles, lowering costs .

- DoE (Design of Experiments) : Multi-variable analysis (temperature, catalyst loading, stoichiometry) identifies optimal parameters .

Q. How can structure-activity relationship (SAR) studies guide the biological evaluation of N,N'-(4-Chlorobenzylidene)dibenzamide derivatives?

Methodological Answer:

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antimicrobial activity .

- Molecular Docking : Simulate interactions with target proteins (e.g., bacterial enzymes) using AutoDock Vina to prioritize derivatives for testing .

- In Vitro Assays : Evaluate cytotoxicity (MTT assay) and antimicrobial efficacy (MIC values) against Gram-positive/negative strains .

Q. What advanced techniques resolve ambiguities in the electronic properties of N,N'-(4-Chlorobenzylidene)dibenzamide?

Methodological Answer:

- Cyclic Voltammetry : Measures redox potentials to assess electron-withdrawing/donating effects of substituents .

- UV-Vis Spectroscopy : Correlates π→π* transitions with conjugation length in the benzylidene moiety .

- Single-Crystal Polarized Spectroscopy : Maps anisotropic electronic transitions in crystalline samples .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.